molecular formula C30H38O7 B13664394 2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol

2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol

Cat. No.: B13664394
M. Wt: 510.6 g/mol
InChI Key: GMAPTDPGUCKKBT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol is a polyether alcohol featuring a propanol backbone with three benzyloxy groups and a terminal hydroxy group. Its structure consists of repeating propoxy units substituted with benzyloxy moieties, creating a branched, highly functionalized molecule. This configuration enhances its solubility in organic solvents while maintaining moderate polarity due to the hydroxy group .

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

3-[3-(3-hydroxy-2-phenylmethoxypropoxy)-2-phenylmethoxypropoxy]-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C30H38O7/c31-16-28(35-18-25-10-4-1-5-11-25)21-33-23-30(37-20-27-14-8-3-9-15-27)24-34-22-29(17-32)36-19-26-12-6-2-7-13-26/h1-15,28-32H,16-24H2

InChI Key

GMAPTDPGUCKKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CO)COCC(COCC(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxycyclobutanone with benzylic alcohols under acid-catalyzed conditions . This reaction sequence can afford the desired product in good to high yields, depending on the solvent and reaction conditions used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.

Scientific Research Applications

2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol involves its interaction with specific molecular targets and pathways. The benzyloxy groups may play a role in binding to target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Unique Features Applications
Target Compound 3× benzyloxy, 1× hydroxy, polyether chains Branched structure with multiple benzyloxy groups; enhanced lipophilicity Drug delivery, organic synthesis
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol Phosphate, 2× benzyloxy, hydroxy Phosphate group introduces ionic interactions; higher reactivity Enzyme inhibition, nucleotide analogs
3-(4-Benzyloxyphenyl)propan-1-ol Single benzyloxy, phenyl group Simpler structure; lacks polyether chains Antimicrobial research
(R)-3-(Benzyloxy)-2-hydroxypropanoic acid Carboxylic acid, benzyloxy, hydroxy Acidic functional group; chiral center influences biological activity Peptide synthesis, chiral intermediates

Key Observations:

Benzyloxy vs. Phosphate Functionality : The target compound’s benzyloxy-dominated structure contrasts with phosphate-containing analogs (e.g., 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol), which exhibit higher polarity and reactivity due to the phosphate group .

Branching Complexity : Compared to simpler analogs like 3-(4-Benzyloxyphenyl)propan-1-ol, the target’s polyether branching may improve its ability to interact with hydrophobic biological targets, such as lipid membranes .

Chirality and Functional Groups: Unlike (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, the target lacks a carboxylic acid group, reducing its acidity but increasing its stability in neutral environments .

Solubility and Reactivity

Table 2: Physicochemical Properties

Compound Name Solubility (Water) Reactivity Highlights
Target Compound Low Stable under basic conditions; ether cleavage possible via hydrogenolysis
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol Moderate Phosphate group enables nucleophilic substitution or hydrolysis
Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride High Hydrochloride salt enhances aqueous solubility; amine group supports conjugation

Key Observations:

  • The target compound’s low water solubility is typical of benzyloxy-rich structures, limiting its use in aqueous systems but favoring lipid-based applications.
  • Phosphate-containing analogs (e.g., ) show improved solubility and versatility in reactions like phosphorylation or enzyme binding .
  • Hydrochloride salts (e.g., Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride) demonstrate how ionic modifications can overcome solubility limitations in the target compound’s analogs .

Table 3: Application-Specific Comparisons

Compound Name Biological Activity Industrial Use
Target Compound Limited direct data; potential as a prodrug scaffold Solvent additive, polymer synthesis
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid Peptide synthesis, protease inhibition Pharmaceutical intermediate
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL Anticancer, antimicrobial activity Specialty chemicals, agrochemicals

Key Observations:

  • The target compound’s applications remain exploratory compared to well-studied analogs like 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid, which is validated in peptide synthesis .
  • Fluorinated analogs (e.g., 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL) demonstrate how minor substituent changes (F vs. benzyloxy) can enhance bioactivity .

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